molecular formula C8H2F5N B1583369 Pentafluorophenylacetonitrile CAS No. 653-30-5

Pentafluorophenylacetonitrile

Cat. No. B1583369
CAS RN: 653-30-5
M. Wt: 207.1 g/mol
InChI Key: YDNOJUAQBFXZCR-UHFFFAOYSA-N
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Description

Pentafluorophenylacetonitrile is a chemical compound with the molecular formula C8H2F5N . It has an average mass of 207.100 Da and a monoisotopic mass of 207.010742 Da .


Molecular Structure Analysis

The molecular structure of Pentafluorophenylacetonitrile consists of a phenyl ring substituted with five fluorine atoms and an acetonitrile group . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

Pentafluorophenylacetonitrile has a density of 1.5±0.1 g/cm3, a boiling point of 222.8±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 45.9±3.0 kJ/mol and a flash point of 72.6±25.9 °C . The compound has a molar refractivity of 35.7±0.3 cm3 and a molar volume of 136.7±3.0 cm3 .

Scientific Research Applications

1. Reaction Kinetics and Product Structure

Pentafluorophenylacetonitrile (PFPA) has been studied for its reactions with strong N-bases. Research by Gierczyk et al. (2006) explored the kinetics and mechanism of PFPA's reaction with guanidine-like bases, using methods like UV–vis kinetic, LSIMS, NMR, and FT-IR. The products were identified as ortho or para-substituted dimers, along with trimers, tetramers, and pentamers of PFPA, formed in relatively slow processes (Gierczyk et al., 2006).

2. Synthesis of Biologically-Active Compounds

PFPA is used in the synthesis of biologically-active compounds. Filler et al. (1995) reported an improved synthesis of tetrafluoroindole, a precursor for potential biologically-active compounds, using PFPA (Filler, Chen, & Woods, 1995).

3. Crystal Structure and Surface Analysis

In 2022, Novikov et al. synthesized the title compound from aqueous solutions of LiOH and PFPA, providing insights into hydrogen bonds and π–halogen interactions in its crystal structure (Novikov, Bezdomnikov, Grigoriev, & German, 2022).

4. Polymerization and Material Applications

Alex et al. (2021) conducted kinetic investigations on the (co)polymerization of PFPA, which is used to produce materials for biomedical applications. This research is crucial in understanding how PFPA contributes to the development of advanced materials (Alex, Ulbrich, Rosales-Guzmán, Weber, Schubert, & Guerrero‐Sanchez, 2021).

5. Supramolecular Separation Mechanisms

PFPA's applications in separation science were explored by Hussain et al. (2018), who developed a mechanism for the separation of certain compounds using a PFPA column. This research advances the understanding of PFPA's role in analytical chemistry (Hussain, Alajmi, & Ali, 2018).

6. Electrochemical Applications

Buzzeo, Hardacre, & Compton (2006) investigated the electrochemical windows of solutions containing PFPA, demonstrating its utility in expanding anodic windows due to the stability of its anionic component (Buzzeo, Hardacre, & Compton, 2006).

Safety And Hazards

Pentafluorophenylacetonitrile is considered hazardous. It may cause skin and eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5N/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNOJUAQBFXZCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215643
Record name (Pentafluorophenyl)acetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentafluorophenylacetonitrile

CAS RN

653-30-5
Record name 2,3,4,5,6-Pentafluorobenzeneacetonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentafluorophenylacetonitrile
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Pentafluorophenyl)acetonitrile
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Record name (pentafluorophenyl)acetonitrile
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Record name 2,3,4,5,6-PENTAFLUOROPHENYLACETONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
B Gierczyk, G Schroeder, P Przybylski… - Journal of molecular …, 2006 - Elsevier
The reactions between the 2,3,4,5,6-pentafluorophenylacetonitrile (PFPA) and such strong N-bases as 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) and 1,5,7-triazabicyclo[4.4.0]…
Number of citations: 4 www.sciencedirect.com
AP Novikov, AA Bezdomnikov, MS Grigoriev… - Acta Crystallographica …, 2022 - scripts.iucr.org
… In this work, we have synthesized 2–(perfluorophenyl) acetamide, 1, from pentafluorophenylacetonitrile and determined its crystal structure. We have analysed the Hirshfeld …
Number of citations: 8 scripts.iucr.org
R Filler, W Chen, SM Woods - Journal of fluorine chemistry, 1995 - Elsevier
… However, catalytic reduction of pentafluorophenylacetonitrile (2) to 2-pentafluorophenylethyl … efforts to prepare 3 were again directed at the reduction of pentafluorophenylacetonitrile (2). …
Number of citations: 16 www.sciencedirect.com
EJ Gruver, EO Onyango, GW Gribble - Organic Chemistry, 2018 - arkat-usa.org
… extracted with Et2O, and the ethereal layers were combined, washed with H2O, saturated NaHCO3 solution, and dried (MgSO4) to yield 79.74 g of crude pentafluorophenylacetonitrile. …
Number of citations: 2 www.arkat-usa.org
I Dąbkowska, HD Flosadóttir, M Orzol… - Physical Chemistry …, 2009 - pubs.rsc.org
… The fact that CN − appears at appreciably lower energy from pentafluorophenylacetonitrile implies that the C–CN binding energy is correspondingly lower, ie, at about 4 eV. The low CN …
Number of citations: 7 pubs.rsc.org
PA Stuzhin, SS Ivanova, OI Koifman, OA Petrov… - Inorganic Chemistry …, 2014 - Elsevier
… -isomers) by oxidative dimerization of pentafluorophenylacetonitrile 4 (Ar double bond C 6 F … in the course of oxidative dimerization of pentafluorophenylacetonitrile. Secondly, unlike the …
Number of citations: 22 www.sciencedirect.com
WF DeGrado, ET Kaiser - The Journal of Organic Chemistry, 1980 - ACS Publications
A series of polystyrene-bound substituted benzophenone oximes (II) have been synthesized and tested as potential supports for the solid-phase preparation of protected peptide …
Number of citations: 390 pubs.acs.org
B Ómarsson, EH Bjarnason, SA Haughey… - Physical Chemistry …, 2013 - pubs.rsc.org
Bond formation and rearrangement reactions in gas phase electron attachment were studied through dissociative electron attachment (DEA) to pentafluorotoluene (PFT), …
Number of citations: 30 pubs.rsc.org
S Kayaköy, E Gonca - Inorganic Chemistry Communications, 2012 - Elsevier
The synthesis of new polyfluorinated magnesium porphyrazine bearing pentafluorophenyl moieties was achieved by cyclotetramerization of 3,4-bis(pentafluorophenyl)pyrroline-2,5-…
Number of citations: 9 www.sciencedirect.com
R Filler, SM Woods, AF Freudenthal - The Journal of Organic …, 1973 - ACS Publications
Ethyl-Cyanopentafluorophenylacetate.—An adaptation of a method employed by Kalir and Pelah5 was used. A mixture of 650 ml of reagent grade dimethylformamide and 140 g (1.0 …
Number of citations: 23 pubs.acs.org

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